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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GR 128107 is a pharmacological tool investigated for its interaction with multiple receptor

systems. Initially identified as a putative melatonin receptor antagonist, it has also been

characterized as a partial agonist at melatonin receptors in certain cellular contexts.

Furthermore, its structural similarity to other pharmacophores has led to its investigation as a

ligand for dopamine D2-like receptors, specifically the D2 and D3 subtypes. This document

provides detailed protocols for the in vitro characterization of GR 128107, focusing on its

potential activity at dopamine D2 and D3 receptors, which are critical targets in the

development of therapeutics for neuropsychiatric disorders.

The dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs)

that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. These receptors are implicated in the modulation of

neurotransmission, behavior, and motor control. Therefore, characterizing the interaction of

compounds like GR 128107 with these receptors is essential for understanding their

pharmacological profile and therapeutic potential.
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The canonical signaling pathway for D2-like dopamine receptors involves their interaction with

Gi/o proteins upon agonist binding. This interaction leads to the dissociation of the G protein

into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the activity of adenylyl

cyclase, reducing the conversion of ATP to cAMP. This cascade of events ultimately modulates

the activity of downstream effectors such as Protein Kinase A (PKA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 3 Tech Support

https://www.benchchem.com/product/b15616916?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616916#gr-128107-in-vitro-assay-design
https://www.benchchem.com/product/b15616916#gr-128107-in-vitro-assay-design
https://www.benchchem.com/product/b15616916#gr-128107-in-vitro-assay-design
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15616916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

